N-(2,5-difluorophenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide
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Description
N-(2,5-difluorophenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide is a useful research compound. Its molecular formula is C17H13F2N3O2 and its molecular weight is 329.307. The purity is usually 95%.
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Scientific Research Applications
Antitumor Activity and Molecular Docking
A novel series of 3-benzyl-substituted-4(3H)-quinazolinones demonstrated significant in vitro antitumor activity. These compounds showed broad spectrum antitumor activity with mean GI50 values indicating 1.5–3.0-fold more potency compared to the positive control 5-FU. Molecular docking studies were performed to understand the interaction with ATP binding sites of EGFR-TK and B-RAF kinase, suggesting their inhibition as a mechanism for antitumor effects (Al-Suwaidan et al., 2016).
Antimicrobial and Anticancer Activity
Another study synthesized 2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives and evaluated them for in vitro antimicrobial and anticancer activities. The results indicated significant antimicrobial activity against various pathogens and promising anticancer activity. Molecular docking studies suggested that these compounds could serve as leads for anticancer drug design (Mehta et al., 2019).
Neuroprotective Effects
A novel anilidoquinoline derivative was synthesized and evaluated for its therapeutic efficacy in treating Japanese encephalitis. It exhibited significant antiviral and antiapoptotic effects in vitro, highlighting its potential as a therapeutic agent (Ghosh et al., 2008).
Antibacterial Properties
A study on fluoroquinolones, focusing on a novel compound with potent antibacterial activities against both Gram-positive and Gram-negative bacteria, demonstrated the importance of structural variations for enhancing activity. The SAR study revealed that certain combinations of substituents significantly improved antibacterial effectiveness (Kuramoto et al., 2003).
Anticonvulsant Agents
Research into the synthesis and evaluation of novel 2,3-dihydroquinazolin-4(1H)-one derivatives as potential anticonvulsant agents revealed promising activity in both maximal electroshock (MES) and pentylenetetrazole (PTZ) tests. This highlights the quinazolinone scaffold's potential in developing new anticonvulsant drugs (Kothayer et al., 2019).
Properties
IUPAC Name |
N-(2,5-difluorophenyl)-2-(2-methylquinazolin-4-yl)oxyacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F2N3O2/c1-10-20-14-5-3-2-4-12(14)17(21-10)24-9-16(23)22-15-8-11(18)6-7-13(15)19/h2-8H,9H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJUYPTPHYOPHCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=N1)OCC(=O)NC3=C(C=CC(=C3)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.